molecular formula C17H25BO4 B580930 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester CAS No. 1243540-13-7

2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester

Cat. No. B580930
CAS RN: 1243540-13-7
M. Wt: 304.193
InChI Key: HXUREWBKGGLFKY-UHFFFAOYSA-N
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Description

“2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” is a chemical compound with the CAS Number: 1243540-13-7. Its molecular weight is 304.19 and its IUPAC name is methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.19 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can undergo catalytic protodeboronation . This process involves a radical approach and can be applied to 1°, 2° and 3° alkyl boronic esters . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Indolizidine

The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .

Drug Design and Delivery

Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Stability in Water

These compounds are only marginally stable in water . This property is important in the context of drug delivery and other applications where the compound might come into contact with aqueous environments .

properties

IUPAC Name

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUREWBKGGLFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester

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